

# Application Notes: Yellow Counterstains in Histology

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## Compound of Interest

Compound Name: *Direct yellow 28*

Cat. No.: *B12091073*

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A Note on **Direct Yellow 28**: Based on current scientific literature and supplier information, C.I. **Direct Yellow 28** (CAS 8005-72-9) is not documented as a standard counterstain for histological applications. Its primary use is in the textile, paper, and leather industries as a direct dye for materials like cotton and viscose.[1][2][3] While it is a water-soluble azo dye, its staining characteristics and specificity for biological tissues have not been established in routine or special histological staining protocols. Researchers seeking a yellow counterstain are advised to use established and validated dyes to ensure reliable and reproducible results.

This document provides detailed application notes and protocols for three commonly used and well-documented yellow counterstains in histology: Metanil Yellow, Tartrazine, and Picric Acid.  
[4]

## Alternative Yellow Counterstains: A Comparative Overview

These dyes serve as excellent alternatives, providing yellow counterstaining for various applications, from connective tissue visualization to the identification of viral inclusion bodies.

Property	Metanil Yellow	Tartrazine	Picric Acid
C.I. Number	13065	19140	10305
Dye Type	Azo Dye	Azo Dye	Trinitrophenol
Common Use	General counterstain, connective tissue	Background stain, displacement dye	Component of Van Gieson's stain for collagen
Solubility	Water, Ethanol	Soluble in water and ethanol	Soluble in water (1.30%) and ethanol (1.30%)[5]
Color	Yellow	Lemon-Yellow	Yellow
Fixative	Formalin-fixed tissue is suitable	Formalin-fixed tissue is suitable[6]	Key component in Bouin's fluid fixative[5]

## Metanil Yellow as a Counterstain

Metanil Yellow is a versatile azo dye used as a contrast counterstain in various histological methods, including PAS (Periodic acid-Schiff) and Alcian Blue staining procedures. It provides a crisp yellow background that enhances the visualization of other stained elements.[7][8][9]

### Application 1: PAS with Metanil Yellow Counterstain

This protocol is effective for improving histological detail in tissues embedded in glycol methacrylate, highlighting PAS-positive structures against a yellow background.[7][8][9]

#### Quantitative Protocol Parameters

Step	Reagent	Concentration	Incubation Time
1.	Periodic Acid	0.5% (w/v)	10 minutes
2.	Schiff Reagent	Standard	20 minutes
3.	Iron Hematoxylin (Weigert's)	Standard	5-10 minutes
4.	Metanil Yellow	0.25% (w/v) in 0.25% Acetic Acid	1 minute

### Experimental Protocol

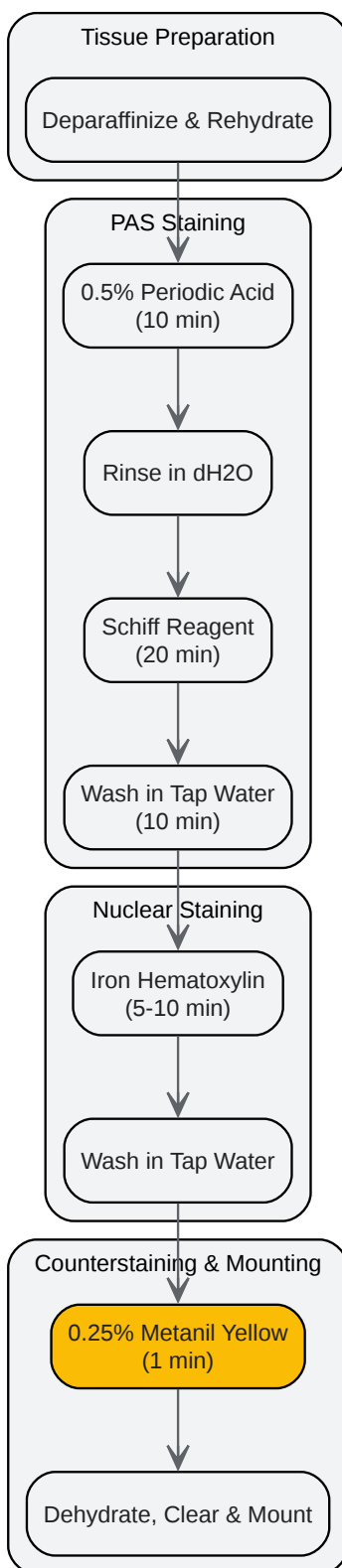
- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Oxidation: Place slides in 0.5% periodic acid solution for 10 minutes.
- Rinsing: Rinse thoroughly in distilled water.
- Schiff Reaction: Immerse in Schiff reagent for 20 minutes.
- Washing: Wash in running tap water for 10 minutes to allow the pink color to develop.
- Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.
- Differentiation: Differentiate briefly in acid-alcohol if necessary.
- Washing: Wash in running tap water.
- Counterstaining: Immerse slides in 0.25% Metanil Yellow solution for 1 minute.[\[10\]](#)
- Dehydration and Mounting: Quickly dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

### Expected Results

- PAS-positive elements (e.g., glycogen, basement membranes): Magenta/Red

- Nuclei: Blue/Black
- Background Cytoplasm and Connective Tissue: Yellow

Workflow Diagram: PAS with Metanil Yellow Counterstain



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PAS with Metanil Yellow Counterstain Workflow.

## Tartrazine as a Counterstain

Tartrazine (C.I. 19140) is an anionic azo dye that provides a vibrant yellow background. It is often used as a safer alternative to Picric Acid.<sup>[11]</sup> A key application is in Lendrum's Phloxine-Tartrazine method, which is highly effective for demonstrating viral inclusion bodies.<sup>[6]</sup>

## Application 2: Lendrum's Phloxine-Tartrazine Method

This method uses Phloxine B to stain acidophilic elements, like viral inclusions, bright red. Tartrazine then acts as a differentiating agent and yellow counterstain, removing Phloxine from the background tissue.<sup>[12]</sup>

### Quantitative Protocol Parameters

Step	Reagent	Concentration	Incubation Time
1.	Mayer's Hemalum	Standard	~5 minutes
2.	Phloxine B Solution	0.5% Phloxine B, 0.5% Calcium Chloride	20 minutes
3.	Tartrazine Solution	Saturated solution in 2-Ethoxyethanol	Variable (until differentiated)

### Experimental Protocol

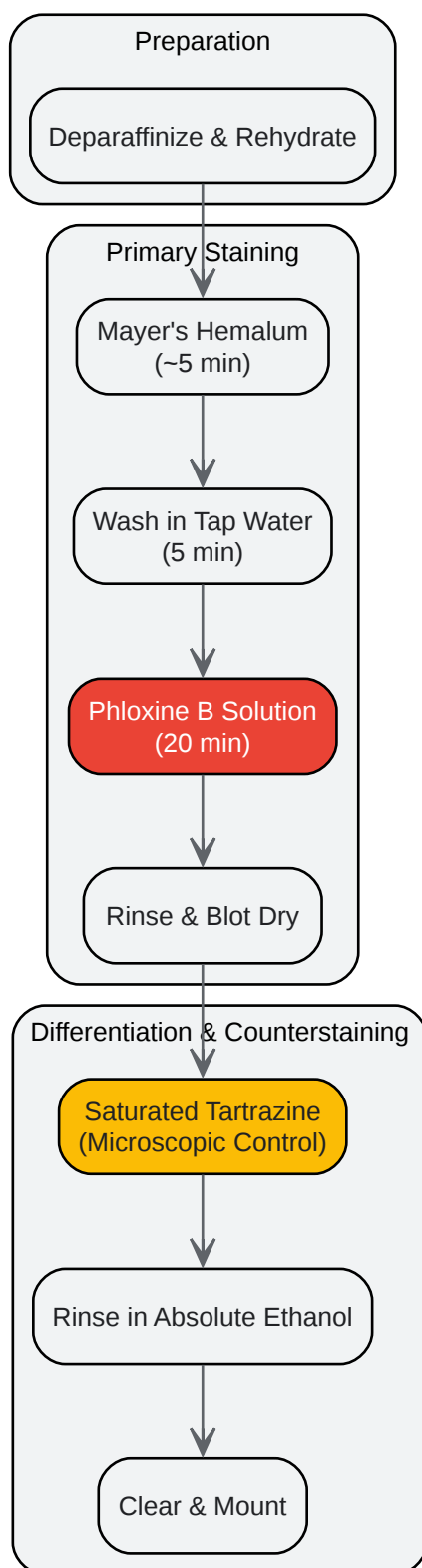
- Deparaffinization and Rehydration: Bring sections to water via xylene and graded alcohols.
- Nuclear Staining: Stain nuclei with Mayer's hemalum for approximately 5 minutes.
- Washing: Wash in running tap water for 5 minutes. Bluing of hematoxylin occurs in the subsequent Phloxine solution.
- Phloxine Staining: Place slides in the Phloxine B solution for 20 minutes.<sup>[6]</sup>
- Rinsing and Drying: Rinse briefly in tap water and blot carefully to remove almost all water. This step is critical for proper differentiation.

- Differentiation & Counterstaining: Place in the saturated Tartrazine solution and monitor microscopically until viral inclusions or Paneth cell granules are bright red and the background is yellow. The time is variable.[6]
- Dehydration and Mounting: Rinse thoroughly but briefly in absolute ethanol. Clear in xylene and mount with a resinous medium. Do not rinse with water after tartrazine, as it will be removed.[6]

#### Expected Results

- Acidophil virus inclusion bodies: Red
- Paneth cell granules: Red
- Nuclei: Blue
- Background: Yellow

#### Workflow Diagram: Lendrum's Phloxine-Tartrazine Method



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Lendrum's Phloxine-Tartrazine Staining Workflow.



## Picric Acid as a Counterstain

Picric acid is a classic histological reagent that acts as both a fixative and a stain.<sup>[5]</sup> Its most prominent use as a yellow counterstain is in the Van Gieson method, which provides a stark contrast between collagen and other tissues like muscle and cytoplasm.<sup>[13]</sup>

### Application 3: Van Gieson's Stain

This simple and rapid method is a cornerstone of connective tissue staining. It combines an acid dye (acid fuchsin) with picric acid. The small picric acid molecules rapidly penetrate all tissues, while the larger acid fuchsin molecules displace the picric acid from collagen, staining it red.

#### Quantitative Protocol Parameters

Step	Reagent	Concentration	Incubation Time
1.	Weigert's Iron Hematoxylin	Standard	10 minutes
2.	Van Gieson Solution	Saturated Aqueous Picric Acid with 1% Acid Fuchsin	5 minutes

#### Experimental Protocol

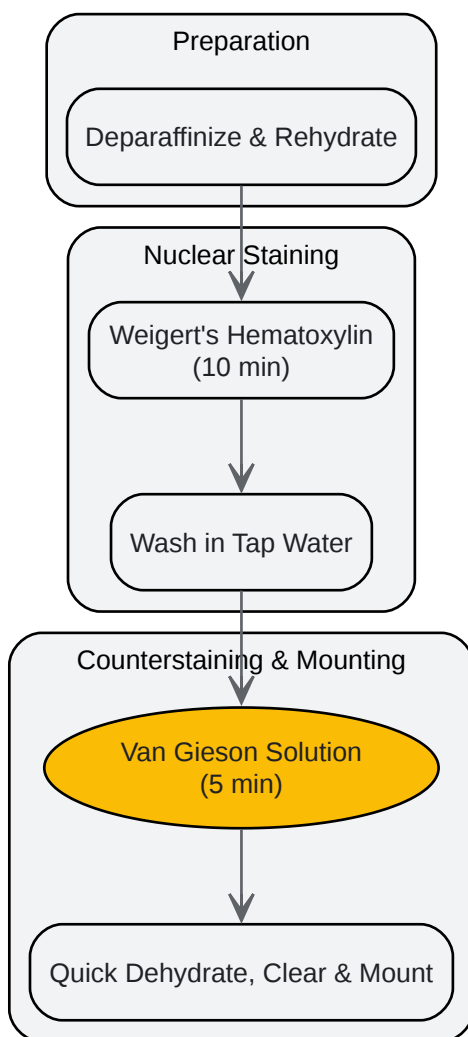
- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
- Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.
- Washing: Wash in running tap water for 5-10 minutes.
- Differentiation: Differentiate in 1% acid alcohol if overstaining occurs.
- Washing: Wash again in running tap water.
- Counterstaining: Place slides in Van Gieson solution for 5 minutes.<sup>[14]</sup>

- Dehydration and Mounting: Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount. Prolonged washing or low-grade alcohols can cause the picric acid to leach out.

#### Expected Results

- Collagen: Bright Red / Pink
- Muscle, Cytoplasm, Erythrocytes: Yellow
- Nuclei: Blue / Black

#### Workflow Diagram: Van Gieson's Stain



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### Van Gieson's Staining Workflow.

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